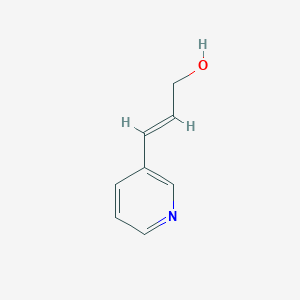

3-(3-Pyridyl)-2-propen-1-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-pyridin-3-ylprop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-6-2-4-8-3-1-5-9-7-8/h1-5,7,10H,6H2/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFCHWDTMRVOJD-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401295549 | |

| Record name | (2E)-3-(3-Pyridinyl)-2-propen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401295549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120277-39-6 | |

| Record name | (2E)-3-(3-Pyridinyl)-2-propen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120277-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(3-Pyridinyl)-2-propen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401295549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(3-Pyridyl)-2-propen-1-OL basic properties

An In-depth Technical Guide to the Basic Properties of 3-(3-Pyridyl)-2-propen-1-ol

Abstract

This technical guide provides a comprehensive analysis of the basic properties of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. The document elucidates the molecular features governing its basicity, focusing on the electronic influence of the 2-propen-1-ol substituent on the pyridine ring's nitrogen atom. It presents a detailed examination of the quantitative assessment of basicity through the pKa value of its conjugate acid, including a reasoned estimation in the absence of extensive experimental data. Furthermore, this guide outlines established methodologies for the empirical determination of pKa, specifically potentiometric titration and UV-Vis spectrophotometry. The implications of this compound's basicity on its chemical reactivity, coordination chemistry, and behavior in biological systems are also discussed, providing a holistic view for researchers, scientists, and drug development professionals.

Introduction

This compound is a molecule that merges the aromatic, basic character of a pyridine ring with the reactive potential of an allylic alcohol. The lone pair of electrons on the sp²-hybridized nitrogen atom of the pyridine ring imparts basic properties to the molecule, allowing it to act as a proton acceptor.[1][2] The basicity of this nitrogen is a critical parameter that dictates the compound's behavior in both chemical and biological environments. It influences its solubility, reactivity, ability to coordinate with metal ions, and pharmacokinetic profile in potential therapeutic applications.[3][4] Understanding and quantifying the basicity of this compound is therefore essential for its effective application and development in various scientific fields. This guide provides an in-depth exploration of these basic properties, from the underlying structural determinants to practical experimental protocols and broader implications.

Molecular Structure and its Influence on Basicity

The basicity of this compound is intrinsically linked to its molecular architecture. The availability of the nitrogen's lone pair for protonation is modulated by the electronic effects of the attached 3-(2-propen-1-ol) substituent.

The Pyridine Moiety: The Source of Basicity

Pyridine is a weak base with a pKa of approximately 5.2 for its conjugate acid, the pyridinium ion.[1] The nitrogen atom in the pyridine ring is sp² hybridized, and its non-bonding electron pair resides in an sp² orbital, perpendicular to the aromatic π system. This makes the lone pair available for donation to a proton without disrupting the aromaticity of the ring.[1][5]

Electronic Effects of the 3-(2-propen-1-ol) Substituent

Substituents on the pyridine ring can significantly alter the electron density on the nitrogen atom, thereby modifying its basicity.[6] Electron-donating groups increase basicity (increase pKa), while electron-withdrawing groups decrease basicity (decrease pKa).[1] The 3-(2-propen-1-ol) substituent at the 3-position exerts both inductive and resonance effects.

-

Inductive Effect (-I): The oxygen atom of the hydroxyl group is highly electronegative, leading to an electron-withdrawing inductive effect that pulls electron density away from the pyridine ring. This effect tends to decrease the basicity of the nitrogen atom.

-

Resonance Effect: The vinyl group (–CH=CH–) can participate in resonance with the pyridine ring. However, due to the meta-position of the substituent, the resonance effect on the nitrogen atom's electron density is less direct compared to substituents at the 2- or 4-positions.

Considering these competing effects, the overall electronic influence of the 3-(2-propen-1-ol) group is expected to be weakly electron-withdrawing, leading to a slight decrease in basicity compared to unsubstituted pyridine.

Quantitative Assessment of Basicity: pKa

The basicity of this compound is quantitatively expressed by the pKa of its conjugate acid.

Definition and Significance of pKa

The pKa is the negative logarithm of the acid dissociation constant (Ka) of the conjugate acid (the pyridinium ion). A lower pKa value indicates a stronger acid (and thus a weaker conjugate base), while a higher pKa value signifies a weaker acid (and a stronger conjugate base).

Predicted and Experimental pKa Values

While a predicted pKa of 14.20 is available, this value likely corresponds to the dissociation of the hydroxyl proton of the alcohol group, not the protonation of the basic pyridine nitrogen.[7] There is currently no experimentally determined pKa value for the conjugate acid of this compound in the scientific literature.

Based on the analysis of the substituent's electronic effects, the pKa of the conjugate acid of this compound is estimated to be slightly lower than that of pyridine (pKa ≈ 5.2). A reasonable estimate would be in the range of 4.5 - 5.0 . This estimation is based on the net electron-withdrawing character of the 3-(2-propen-1-ol) substituent.

Comparison with Related Pyridine Derivatives

To contextualize the estimated pKa, a comparison with other 3-substituted pyridines is useful.

| Compound | Substituent at 3-position | pKa of Conjugate Acid |

| Pyridine | -H | 5.2 |

| 3-Methylpyridine | -CH₃ (electron-donating) | 5.7 |

| 3-Chloropyridine | -Cl (electron-withdrawing) | 2.8 |

| This compound | -CH=CHCH₂OH (weakly electron-withdrawing) | ~4.5 - 5.0 (Estimated) |

This comparison illustrates how the electronic nature of the substituent at the 3-position influences the basicity of the pyridine nitrogen.

Experimental Determination of Basicity

Accurate determination of the pKa value requires empirical measurement. Potentiometric titration and UV-Vis spectrophotometry are two common and reliable methods.[8][9][10]

Protocol: Potentiometric Titration

Potentiometric titration is a highly precise method for pKa determination that involves monitoring pH changes in a solution upon the incremental addition of a titrant.[9][11][12]

Methodology:

-

Preparation: A solution of this compound of known concentration (e.g., 0.01 M) is prepared in water or a suitable co-solvent if solubility is low. The ionic strength of the solution should be kept constant using an inert salt like KCl.[11]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Data Acquisition: The pH of the solution is measured and recorded after each addition of the titrant using a calibrated pH meter.[3]

-

Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[3][10]

Caption: Workflow for pKa determination via potentiometric titration.

Protocol: UV-Vis Spectrophotometric pH Titration

This method is particularly useful for compounds that possess a chromophore near the ionization center, leading to changes in the UV-Vis absorbance spectrum upon protonation.[13][14][15]

Methodology:

-

Buffer Preparation: A series of buffer solutions with a range of known pH values are prepared.

-

Sample Preparation: A stock solution of this compound is prepared and diluted to the same final concentration in each of the buffer solutions.

-

Spectral Measurement: The UV-Vis absorbance spectrum of each buffered solution is recorded.[14]

-

Data Analysis: The absorbance at a specific wavelength where the protonated and deprotonated forms have different molar absorptivities is plotted against pH. The resulting sigmoidal curve is analyzed to determine the pKa, which is the pH at the inflection point.[16]

Caption: Workflow for pKa determination via UV-Vis spectrophotometry.

Role of Basicity in Chemical Reactivity and Applications

The basicity of this compound is a key determinant of its chemical behavior and potential applications.

Acid-Base Reactions and Salt Formation

As a base, this compound readily reacts with acids to form pyridinium salts.[17] This property is crucial for its purification and can be used to prepare different salt forms of the compound, which may have altered solubility and physical properties.

Caption: Protonation equilibrium of this compound.

Coordination Chemistry and Ligand Behavior

The lone pair of electrons on the nitrogen atom allows this compound to act as a ligand, coordinating to metal centers to form metal complexes. The basicity of the nitrogen influences the stability and properties of these complexes. This is relevant in the development of new catalysts and functional materials.

Significance in a Biological Context

For drug development professionals, the basicity of a compound is of paramount importance as it affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Protonation State at Physiological pH

Physiological pH is approximately 7.4. With an estimated pKa in the range of 4.5 - 5.0, this compound will exist predominantly in its neutral, deprotonated form at physiological pH. The Henderson-Hasselbalch equation can be used to calculate the ratio of the protonated to deprotonated forms.

Implications for Drug Design and ADME Properties

The ionization state of a drug molecule influences its ability to cross biological membranes and interact with its target.[15]

-

Solubility: The protonated (pyridinium) form is generally more water-soluble than the neutral form.[15]

-

Membrane Permeability: The neutral, more lipophilic form is typically better able to cross cell membranes.

-

Target Binding: The ability to accept a proton can be critical for forming hydrogen bonds or ionic interactions with a biological target, such as an enzyme or receptor.

Conclusion

The basic properties of this compound are a cornerstone of its chemical and biological character. Governed by the lone pair of electrons on the pyridine nitrogen and modulated by the electronic effects of the 3-(2-propen-1-ol) substituent, its basicity, quantitatively described by a pKa value estimated to be between 4.5 and 5.0, dictates its reactivity, potential as a ligand, and pharmacokinetic profile. The experimental determination of this pKa value through methods like potentiometric titration or UV-Vis spectrophotometry is crucial for a precise understanding of its behavior. For researchers in drug discovery and materials science, a thorough grasp of these fundamental basic properties is indispensable for harnessing the full potential of this versatile molecule.

References

-

Effect of Substituents On Basicity of Pyridine. (n.d.). Scribd. Retrieved from [Link]

-

How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. (n.d.). Chemagination. Retrieved from [Link]

-

Streamline pKa Value Determination Using Automated UV/Vis-Titration. (n.d.). Mettler Toledo. Retrieved from [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved from [Link]

-

Basicity of substituted pyridines. (2016, October 27). Chemistry Stack Exchange. Retrieved from [Link]

-

Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. (2011). ACS Publications. Retrieved from [Link]

-

Development of Methods for the Determination of pKa Values. (2013, August 8). National Institutes of Health. Retrieved from [Link]

-

Determination of pKa Using UV-VIS Spectrophotometry. (2025, November 19). Prezi. Retrieved from [Link]

-

pKa of a dye: UV-VIS Spectroscopy. (n.d.). Retrieved from [Link]

-

Additivity of substituent effects on the proton affinity and gas-phase basicity of pyridines. (2011). ResearchGate. Retrieved from [Link]

-

Basicity of pyridine. (n.d.). Química Organica.org. Retrieved from [Link]

-

Basicity of Pyrrole and Pyridine. (n.d.). AK Lectures. Retrieved from [Link]

-

Acid Dissociation Constant by Potentiometric Titration. (n.d.). Mettler Toledo. Retrieved from [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. Retrieved from [Link]

-

Basicity of pyridine and some substituted pyridines in ionic liquids. (2006). PubMed. Retrieved from [Link]

-

Relative Basicity of Amines and Other Compounds. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. aklectures.com [aklectures.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Basicity of pyridine and some substituted pyridines in ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. 69963-46-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. mt.com [mt.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. mt.com [mt.com]

- 13. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 14. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. prezi.com [prezi.com]

- 16. ishigirl.tripod.com [ishigirl.tripod.com]

- 17. basicity of pyridine [quimicaorganica.org]

An In-Depth Technical Guide to (E)-3-pyridin-3-ylprop-2-en-1-ol: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, purification, and characterization of (E)-3-pyridin-3-ylprop-2-en-1-ol, a heterocyclic allylic alcohol of interest to researchers in medicinal chemistry and drug development. This document delves into the causal reasoning behind synthetic strategies and analytical methodologies, offering practical insights for its application in a research setting. While direct extensive biological data for this specific molecule is limited, this guide synthesizes information from analogous structures to discuss its potential pharmacological relevance and future research directions.

Introduction: The Significance of the Pyridyl Allylic Alcohol Scaffold

(E)-3-pyridin-3-ylprop-2-en-1-ol belongs to the class of allylic alcohols, organic compounds featuring a hydroxyl group attached to an sp³-hybridized carbon adjacent to a carbon-carbon double bond.[1] This structural motif imparts unique reactivity, making allylic alcohols versatile intermediates in organic synthesis. The presence of a pyridine ring, a ubiquitous nitrogen-containing heterocycle in FDA-approved drugs, further enhances the potential of this molecule.[2] The pyridine moiety can engage in hydrogen bonding and other non-covalent interactions, influencing the pharmacokinetic and pharmacodynamic properties of a molecule.[3]

The specific arrangement of the pyridin-3-yl group in conjugation with the propenol side chain in the (E)-configuration suggests potential for targeted interactions with biological macromolecules. The exploration of such scaffolds is a crucial aspect of modern drug discovery, aiming to develop novel therapeutic agents with improved efficacy and safety profiles.[4]

Physicochemical Properties and Structural Elucidation

A thorough understanding of the fundamental physicochemical properties of (E)-3-pyridin-3-ylprop-2-en-1-ol is essential for its handling, synthesis, and analysis.

Chemical Structure and Identifiers

-

IUPAC Name: (E)-3-pyridin-3-ylprop-2-en-1-ol

-

Molecular Formula: C₈H₉NO

-

Molecular Weight: 135.16 g/mol

-

CAS Number: 120277-39-6[5]

-

Canonical SMILES: C1=CC(=CN=C1)C=CCO

-

InChI Key: RSFCHWDTMRVOJD-DUXPYHPUSA-N

The structure, depicted below, features a pyridine ring connected at the 3-position to a propenol chain with a trans (E) configuration at the double bond.

Caption: 2D Chemical Structure of (E)-3-pyridin-3-ylprop-2-en-1-ol.

Predicted Physicochemical Data

| Property | Predicted Value | Source |

| Boiling Point | 281 °C at 760 mmHg | [1] |

| Melting Point | 113 °C | [1] |

| XLogP3 | 0.3 | [6] |

| Topological Polar Surface Area | 30 Ų | [6] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | [6] |

Synthesis and Purification Strategies

The synthesis of (E)-3-pyridin-3-ylprop-2-en-1-ol can be approached through several strategic disconnections. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical control. Two plausible and robust synthetic routes are detailed below.

Route 1: Reduction of an α,β-Unsaturated Aldehyde

This is a highly efficient and straightforward approach that involves the initial synthesis of (E)-3-(pyridin-3-yl)propenal, followed by its selective reduction to the corresponding allylic alcohol.

Caption: Synthetic workflow for Route 1.

Rationale: The aldol condensation of 3-pyridinecarboxaldehyde with acetaldehyde provides the α,β-unsaturated aldehyde intermediate. The subsequent reduction of the aldehyde to the primary alcohol requires a chemoselective reagent that favors 1,2-reduction over 1,4-conjugate addition to preserve the double bond. Sodium borohydride (NaBH₄) is a mild and effective reducing agent for this purpose. The addition of a Lewis acid, such as cerium(III) chloride (the Luche reduction), can further enhance the selectivity for 1,2-reduction by coordinating to the carbonyl oxygen, increasing its electrophilicity.

Experimental Protocol (Adapted from general procedures):

Step 1: Synthesis of (E)-3-(pyridin-3-yl)propenal

-

To a stirred solution of 3-pyridinecarboxaldehyde (1.0 eq) in a mixture of water and ethanol, add an aqueous solution of sodium hydroxide (2.0 eq) dropwise at 0 °C.

-

To this mixture, add acetaldehyde (1.5 eq) dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (E)-3-(pyridin-3-yl)propenal.

Step 2: Reduction to (E)-3-pyridin-3-ylprop-2-en-1-ol

-

Dissolve (E)-3-(pyridin-3-yl)propenal (1.0 eq) in a suitable solvent, such as methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude alcohol by column chromatography on silica gel.

Route 2: Grignard Reaction with a Vinylmagnesium Reagent

This route offers a convergent approach, forming the carbon-carbon bond and the alcohol functionality in a single step.

Caption: Synthetic workflow for Route 2.

Rationale: The Grignard reaction is a powerful tool for C-C bond formation.[7] In this case, the nucleophilic vinyl carbon of vinylmagnesium bromide attacks the electrophilic carbonyl carbon of 3-pyridinecarboxaldehyde.[8] The reaction must be conducted under strictly anhydrous conditions as Grignard reagents are highly reactive towards protic solvents. The use of anhydrous tetrahydrofuran (THF) as a solvent is common.[7]

Experimental Protocol (Adapted from general procedures for Grignard reactions):

-

Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.

-

Place magnesium turnings (1.2 eq) in the flask and briefly heat under vacuum before allowing to cool under a stream of nitrogen.

-

Add a small volume of anhydrous THF to cover the magnesium.

-

In the dropping funnel, place a solution of vinyl bromide (1.1 eq) in anhydrous THF.[8]

-

Add a small portion of the vinyl bromide solution to the magnesium. The reaction may need to be initiated with a small crystal of iodine or gentle heating.

-

Once the reaction has initiated (indicated by bubbling and a cloudy appearance), add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Cool the Grignard reagent to 0 °C.

-

In a separate flame-dried flask, dissolve 3-pyridinecarboxaldehyde (1.0 eq) in anhydrous THF.

-

Add the solution of 3-pyridinecarboxaldehyde dropwise to the cooled Grignard reagent.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization

Unequivocal structural confirmation of the synthesized (E)-3-pyridin-3-ylprop-2-en-1-ol is achieved through a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely published, the following data are predicted based on the analysis of structurally similar compounds and established spectroscopic principles.[6][9]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts provide a guide for the interpretation of experimental spectra.[10][11]

Predicted ¹H NMR Data (in CDCl₃):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-α (CH₂OH) | ~4.3 | d | ~5 |

| H-β (=CH-CH₂OH) | ~6.4 | dt | ~16, ~5 |

| H-γ (Py-CH=) | ~6.6 | d | ~16 |

| Pyridine Protons | 7.2-8.6 | m | - |

| OH | Variable | br s | - |

Predicted ¹³C NMR Data (in CDCl₃):

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-α (CH₂OH) | ~63 |

| C-β (=CH-CH₂OH) | ~128 |

| C-γ (Py-CH=) | ~133 |

| C-3 (Py) | ~132 |

| Pyridine Carbons | 123-150 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| 3200-3600 (broad) | O-H stretch (alcohol) |

| 3000-3100 | C-H stretch (aromatic and vinylic) |

| 1650-1600 | C=C stretch (alkene) |

| 1550-1600 | C=C, C=N stretch (pyridine ring) |

| 960-980 | =C-H bend (trans-alkene) |

| 1000-1200 | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 135

-

Key Fragments: Loss of H₂O (m/z = 117), loss of CH₂OH (m/z = 104), fragments corresponding to the pyridine ring.

Potential Applications in Drug Discovery and Development

While specific biological studies on (E)-3-pyridin-3-ylprop-2-en-1-ol are limited, the structural motifs present suggest several potential areas of pharmacological interest.

Antimicrobial and Antifungal Potential

Pyridine derivatives are known to exhibit a broad spectrum of antimicrobial and antifungal activities.[1][12][13][14][15] The mechanism of action can vary, but often involves the disruption of cell membranes or the inhibition of essential enzymes.[13] The presence of the allylic alcohol moiety could also contribute to its biological activity, as some allylic compounds have demonstrated antimicrobial properties. Further screening of (E)-3-pyridin-3-ylprop-2-en-1-ol against a panel of bacterial and fungal strains is warranted to explore this potential.

Cytotoxic and Anticancer Activity

Numerous pyridine-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines.[4][16][17][18] The pyridine ring can act as a pharmacophore, interacting with the active sites of enzymes or receptors involved in cancer cell proliferation. The planarity of the conjugated system in (E)-3-pyridin-3-ylprop-2-en-1-ol may facilitate intercalation with DNA or binding to protein targets. Cytotoxicity assays using a panel of cancer cell lines would be the first step in evaluating its potential as an anticancer agent.

Conclusion and Future Directions

(E)-3-pyridin-3-ylprop-2-en-1-ol is a molecule with significant potential as a building block in medicinal chemistry and as a candidate for biological screening. This guide has provided a detailed overview of its synthesis, characterization, and potential applications. The synthetic routes described are robust and adaptable for laboratory-scale production. The predicted spectroscopic data will serve as a valuable reference for researchers undertaking its synthesis and characterization.

Future research should focus on obtaining detailed experimental data for this compound, including high-resolution NMR, IR, and mass spectra. Furthermore, a comprehensive biological evaluation is crucial to uncover its potential therapeutic value. Screening for antimicrobial, antifungal, and cytotoxic activities would be a logical starting point. Elucidation of its mechanism of action and structure-activity relationship studies of its derivatives could pave the way for the development of novel therapeutic agents.

References

- Discovery of novel pyridine carboxamides with antifungal activity as potential succin

- Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity of Potential Interest in Medicine and Agriculture via Improved Efficiency Methods. NIH.

- Antifungal activity of the compounds 2 and 3 pyridine derivatives (Color figure online).

- Microwave Assistant Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Deriv

- Synthesis, Characterization, and Antifungal Activity of Pyridine-Based Triple Quaternized Chitosan Deriv

- Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.

- Cytotoxicity results of pyridine analogous in the MTT assessment.

- Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)

- Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. PMC.

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- 3-Pyridinecarboxaldehyde Formula. ECHEMI.

- vinyl bromide - Organic Syntheses Procedure. Organic Syntheses.

- SUPPORTING INFORMATION FOR. The Royal Society of Chemistry.

- Application Notes and Protocols for Grignard Reaction with Vinylmagnesium Bromide. Benchchem.

- Synthesis and Fungicidal Activity of Substituted (E)-3-Phenyl-1-(pyridin-3-yl)prop-2-en-1-one (E,Z)-O-Alkyl- and O-Benzyloximes.

- Grignard Reaction. Grignard Reaction.

- Grignard Reaction. Web Pages.

- The Grignard Reaction.

- Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals.

- CN101514141A - Synthetic method for allyl alcohol-like compound.

- allyl alcohol - Organic Syntheses Procedure. Organic Syntheses.

- Synthesis, computational and biological evaluation of some new pyridine Deriv

- Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. MDPI.

- Oxidation of pyridine nucleotides is an early event in the lethality of allyl alcohol. PubMed.

- ChemInform Abstract: 1-(2-Pyridyl)-2-propen-1-ol: A Multipurpose Reagent in Organic Synthesis.

- Synthesis of 3-Alkyl Pyridinium Alkaloids from the Arctic Sponge Haliclona viscosa. MDPI.

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.

- Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). PubMed.

- Allyl alcohol synthesis by allylic substitution. Organic Chemistry Portal.

- An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evalu

- Synthesis of a Complex Allylic Alcohol. YouTube.

- Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI.

- Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for tre

- BJOC - Search Results. Beilstein Journals.

- Thermal and spectroscopy characterization of pyridin-2-ylaminomethylene Meldrum ́s acid deriv

- (E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one.

- Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. the NIST WebBook.

- (E)-3-(Pyridin-3-yl)prop-2-en-1-ol, min 95%, 1 gram. CP Lab Safety.

- 3-Pyridin-3-yl-propan-1-ol. Oakwood Chemical.

Sources

- 1. Microwave Assistant Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing Pyridine Moiety [mdpi.com]

- 2. Oxidation of pyridine nucleotides is an early event in the lethality of allyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity of Potential Interest in Medicine and Agriculture via Improved Efficiency Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-(3-Pyridyl)-2-propen-1-OL: Properties, Synthesis, and Applications in Medicinal Chemistry

Introduction

3-(3-Pyridyl)-2-propen-1-ol, also known by its IUPAC name (E)-3-pyridin-3-ylprop-2-en-1-ol, is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates a pyridine ring, a common and valuable scaffold in pharmacology, linked to an allyl alcohol moiety. This unique combination of functional groups makes it a versatile synthetic intermediate and a molecule with intrinsic biological relevance.

The pyridine ring is a "privileged scaffold" in drug discovery, capable of acting as a hydrogen bond acceptor and serving as a bioisostere for phenyl groups or other heterocyles, often improving physicochemical properties like solubility and metabolic stability.[1][2] Furthermore, this compound is a structural analog of nicotine, which has led to investigations into its affinity for nicotinic acetylcholine receptors (nAChRs) and its potential as a lead compound for developing treatments for smoking cessation.[3]

This guide provides a comprehensive overview of the core physicochemical properties, a validated synthetic workflow, key applications, and essential safety protocols for this compound, designed for professionals engaged in chemical synthesis and drug discovery.

Physicochemical and Structural Properties

The fundamental identity and characteristics of a compound are critical for its application in research. The properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO | [3][4][5] |

| Molecular Weight | 135.16 g/mol | [3][4][5] |

| IUPAC Name | (E)-3-pyridin-3-ylprop-2-en-1-ol | [5] |

| CAS Number | 69963-46-8 | [4][5] |

| Boiling Point | 284.5±20.0 °C (Predicted) | [4] |

| Density | 1.115±0.06 g/cm³ (Predicted) | [4] |

| pKa | 14.20±0.10 (Predicted) | [4] |

| SMILES | C1=CC(=CN=C1)/C=C/CO | [5] |

| InChI Key | RSFCHWDTMRVOJD-DUXPYHPUSA-N | [3][5] |

Synthesis and Characterization

The synthesis of pyridinyl propenols is most commonly and efficiently achieved via a two-step process involving a Claisen-Schmidt condensation followed by a selective reduction.[6] This approach is favored due to its reliability, use of readily available starting materials, and straightforward execution.

Synthetic Strategy: The Claisen-Schmidt Condensation and Selective Reduction

The causality behind this two-step workflow is rooted in functional group reactivity.

-

Claisen-Schmidt Condensation: This reaction forms the carbon-carbon double bond of the propenol backbone.[6] It involves the base-catalyzed reaction between an aldehyde lacking α-hydrogens (3-pyridinecarboxaldehyde) and an enolizable aldehyde or ketone (in this case, acetaldehyde). A strong base like sodium hydroxide is used to deprotonate the α-carbon of acetaldehyde, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the pyridine aldehyde. Subsequent dehydration yields the α,β-unsaturated aldehyde intermediate.

-

Selective Reduction: The resulting intermediate, 3-(3-pyridyl)acrolein, contains two reducible functional groups: an aldehyde and a carbon-carbon double bond. For the synthesis of the target alcohol, it is imperative to reduce the aldehyde without affecting the double bond or the pyridine ring. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild reducing agent that chemoselectively reduces aldehydes and ketones in the presence of less reactive functional groups like alkenes and aromatic rings.

Experimental Protocol

-

Step 1: Synthesis of (E)-3-(pyridin-3-yl)acrylaldehyde

-

To a stirred solution of 3-pyridinecarboxaldehyde (1.0 eq) in ethanol at 0-5 °C, add acetaldehyde (1.2 eq).

-

Slowly add an aqueous solution of 10% sodium hydroxide (NaOH) (1.5 eq) dropwise, ensuring the temperature remains below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the mixture with dilute HCl.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α,β-unsaturated aldehyde.

-

-

Step 2: Synthesis of (E)-3-(pyridin-3-yl)prop-2-en-1-ol

-

Dissolve the crude (E)-3-(pyridin-3-yl)acrylaldehyde from the previous step in methanol and cool the solution to 0 °C.

-

Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

-

After the addition is complete, stir the reaction at room temperature for 2-3 hours.

-

Monitor the reduction by TLC until the starting aldehyde is consumed.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain pure this compound.

-

Workflow Visualization

Caption: Synthetic workflow for this compound.

Characterization

The identity and purity of the synthesized this compound must be validated using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure, including the stereochemistry of the double bond (trans-coupling constants).

-

Mass Spectrometry (MS): To verify the molecular weight (135.16 g/mol ).

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H stretch of the alcohol and the C=C stretch of the alkene.

Applications in Research and Drug Development

The utility of this compound extends from its role as a chemical building block to its potential as a pharmacologically active agent.

Nicotinic Acetylcholine Receptor (nAChR) Modulation

As a structural analog of nicotine, this compound has been investigated for its interaction with nAChRs.[3] While it demonstrates a low affinity for these receptors, its scaffold provides a valuable starting point for medicinal chemists.[3] Modification of the allyl alcohol side chain or the pyridine ring could lead to analogs with tailored affinity and selectivity, potentially yielding novel therapeutics for smoking cessation or neurological disorders where nAChRs are implicated.[3]

Privileged Scaffold in Medicinal Chemistry

The pyridine moiety is a cornerstone of modern drug design. Pyridine-containing compounds exhibit a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2] The pyridinone core, a related structure, is also recognized for its versatility.[1][2] this compound serves as an excellent precursor for synthesizing more complex molecules that leverage the favorable pharmacokinetic and pharmacodynamic properties conferred by the pyridine ring.

Versatile Synthetic Intermediate

The bifunctional nature of this molecule (allyl alcohol and pyridine) allows for diverse chemical transformations.

-

The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or converted to esters, ethers, and halides.

-

The alkene is susceptible to a variety of addition reactions.

-

The pyridine nitrogen can be quaternized or oxidized to an N-oxide, modulating the electronic properties of the ring. A related compound, 1-(2-pyridyl)-2-propen-1-ol, has demonstrated unique reactivity as a metal-free reducing agent, mimicking Hantzsch ester 1,4-dihydropyridine in its ability to reduce nitro groups.[7] This suggests that this compound may possess similar non-canonical reactivity valuable in organic synthesis.

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with any chemical reagent. While a specific, comprehensive safety datasheet for this compound is not universally available, guidelines can be inferred from datasheets for structurally related compounds like pyridines and allyl alcohols.

| Aspect | Guideline |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[8][9] |

| Hazards | May cause skin and eye irritation.[9][10] Avoid inhalation of vapors or mists.[8] The pyridine moiety suggests potential toxicity if ingested or absorbed through the skin.[8] |

| Stability & Storage | Stable under normal conditions.[8] Store in a cool (2-8°C recommended), dry, and well-ventilated place away from direct sunlight.[4] Keep container tightly closed. |

| Incompatible Materials | Avoid strong oxidizing agents, strong acids, and alkaline materials.[8] |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10] |

Conclusion

This compound is a compound with significant potential for researchers in the chemical and pharmaceutical sciences. Its well-defined physicochemical properties and accessible synthetic route make it a practical tool in the laboratory. As a structural analog of nicotine and a bearer of the privileged pyridine scaffold, it represents a valuable starting point for the design and synthesis of novel therapeutic agents. A thorough understanding of its chemistry, applications, and handling requirements is essential for leveraging its full potential in advancing drug discovery and organic synthesis.

References

-

PubChem. (2E)-3-(3-Pyridinyl)-2-propen-1-ol | C8H9NO | CID 5861913. National Center for Biotechnology Information. [Link]

-

PubChem. 3-(2-Pyridyl)-2-propen-1-ol | C8H9NO | CID 13864855. National Center for Biotechnology Information. [Link]

-

PubChem. 3-(4-Pyridyl)-2-propyn-1-ol | C8H7NO | CID 12181443. National Center for Biotechnology Information. [Link]

-

PubChem. (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one | C13H10N2O | CID 5720233. National Center for Biotechnology Information. [Link]

-

Giomi, D., et al. New reactivity of 1-(2-pyridyl)-2-propen-1-ol with nitro derivatives. ResearchGate. [Link]

-

Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

-

Frontiers in Chemistry. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

Sources

- 1. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 69963-46-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. (2E)-3-(3-Pyridinyl)-2-propen-1-ol | C8H9NO | CID 5861913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

C8H9NO CAS number and identifiers

An In-depth Technical Guide to the Isomers and Identifiers of C8H9NO

Abstract

The molecular formula C8H9NO represents a diverse group of structural isomers, each possessing unique chemical properties, regulatory identifiers, and applications. For researchers, scientists, and professionals in drug development, the ability to unambiguously identify and differentiate these isomers is paramount for experimental reproducibility, database querying, and regulatory compliance. This guide provides a detailed examination of the key isomers of C8H9NO, focusing on their CAS numbers and a comprehensive set of chemical identifiers. We will delve into the specific identifiers for prominent isomers such as Acetanilide, 2-Aminoacetophenone, and various methylbenzamides, offering a structured framework for their accurate identification and use in a research context.

The Challenge of Isomeric Ambiguity

A molecular formula alone is insufficient for precise chemical identification. C8H9NO can correspond to numerous constitutional isomers and positional isomers, including substituted anilines, benzamides, and acetophenones. Each of these distinct molecules is registered and tracked using a globally unique set of identifiers. The Chemical Abstracts Service (CAS) Registry Number is the most widely recognized, but a host of other systems are crucial for computational chemistry, regulatory affairs, and systematic nomenclature. Misidentification can lead to erroneous experimental results, incorrect toxicological assessments, and flawed drug development pathways. This guide focuses on providing clarity by cataloging the identifiers for the most scientifically and commercially relevant isomers.

Core Isomers of C8H9NO: A Detailed Analysis

We will examine four principal isomers of C8H9NO, detailing their structures and primary applications.

Acetanilide

Acetanilide is a historically significant compound, known for its analgesic and antipyretic properties, though its use has been largely superseded by safer alternatives like acetaminophen. It serves as a key intermediate in the synthesis of pharmaceuticals and dyes. Structurally, it is an acetamide where one of the amino hydrogens is replaced by a phenyl group.

-

IUPAC Name: N-phenylacetamide[1]

-

Common Synonyms: Antifebrin, Acetanil

-

Primary Application: Chemical synthesis, historical analgesic.

2-Aminoacetophenone

This isomer is an aromatic ketone and a primary amine. 2-Aminoacetophenone is a valuable building block in organic synthesis, particularly for heterocyclic compounds. It is also noted for its distinct grape-like aroma and may be used as an analytical standard in food and beverage analysis.[2]

-

IUPAC Name: 1-(2-aminophenyl)ethanone[3]

-

Primary Application: Synthetic intermediate, analytical standard.[2]

N-Methylbenzamide

N-Methylbenzamide is a monosubstituted benzamide that serves as an important intermediate in the synthesis of pesticides and pharmaceuticals.[6] It has been identified as a potent inhibitor of the phosphodiesterase PDE10A, making it a subject of interest in neuroscience research.[6][7]

2-Methylbenzamide

An isomer of N-Methylbenzamide, 2-Methylbenzamide (also known as o-Toluamide) features a methyl group on the benzene ring rather than the amide nitrogen. It is used in the synthesis of various organic compounds, including alkaloids.[9]

-

IUPAC Name: 2-methylbenzamide[10]

-

Common Synonyms: o-Toluamide[9]

-

Primary Application: Intermediate in organic synthesis.[9]

The Identifier Compendium for C8H9NO Isomers

Accurate and comprehensive identification relies on a suite of standardized codes and notations. The following table summarizes the key identifiers for the isomers discussed.

| Identifier | Acetanilide | 2-Aminoacetophenone | N-Methylbenzamide | 2-Methylbenzamide |

| CAS Number | 103-84-4[1] | 551-93-9[4][11] | 613-93-4[8] | 527-85-5[9] |

| PubChem CID | 904[1] | 11086 | 11953 | 10704[10] |

| EC Number | 203-150-7 | 209-002-8[11] | 210-362-3 | 208-427-6 |

| SMILES | CC(=O)Nc1ccccc1 | CC(=O)c1ccccc1N[11] | CNC(=O)c1ccccc1 | Cc1ccccc1C(N)=O |

| InChIKey | FZERHIULMFGESH-UHFFFAOYSA-N | GTDQGKWDWVUKTI-UHFFFAOYSA-N[11] | NCCHARWOCKOHIH-UHFFFAOYSA-N | XXUNIGZDNWWYED-UHFFFAOYSA-N |

The Logic of Chemical Identification: A Workflow

The various identifiers are not isolated data points; they form an interconnected system that allows researchers to move from a common name to a machine-readable structure or a regulatory file. The choice of identifier depends on the context: a CAS number for purchasing, an IUPAC name for publication, a SMILES string for computational modeling, and an InChIKey for unambiguous database indexing.

The following diagram illustrates the relationship between a chemical structure and its associated identifiers.

Sources

- 1. Acetanilide | C8H9NO | CID 904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Aminoacetophenone | 551-93-9 [chemicalbook.com]

- 3. 2-aminoacetophenone, 551-93-9 [thegoodscentscompany.com]

- 4. scbt.com [scbt.com]

- 5. chemscene.com [chemscene.com]

- 6. N-Methylbenzamide | 613-93-4 [chemicalbook.com]

- 7. sciencelab.com [sciencelab.com]

- 8. N-Methylbenzamide, 99% 25 g | Buy Online | Thermo Scientific™ | thermofisher.com [thermofisher.com]

- 9. scbt.com [scbt.com]

- 10. 2-Methylbenzamide | C8H9NO | CID 10704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2 -Aminoacetophenone 98 551-93-9 [sigmaaldrich.com]

The Enigmatic Potential of 3-(3-Pyridyl)-2-propen-1-ol: A Technical Guide for Researchers

Abstract

Contained within the molecular architecture of 3-(3-Pyridyl)-2-propen-1-ol lies a confluence of structural motifs—a pyridine ring and a cinnamyl alcohol backbone—that have independently garnered significant attention in medicinal chemistry. This technical guide serves as an in-depth exploration of the predicted and potential biological activities of this compelling molecule. While comprehensive research on this compound is nascent, this document synthesizes available information on its structural analogs and constituent moieties to provide a robust framework for future investigation. We will delve into its plausible interactions with nicotinic acetylcholine receptors, potential antimicrobial and anticancer properties, and provide detailed experimental protocols to empower researchers to unlock its therapeutic promise. This guide is intended for researchers, scientists, and drug development professionals poised to explore the frontiers of pyridine-based therapeutics.

Introduction: Unveiling a Molecule of Interest

The pyridine nucleus is a cornerstone of numerous pharmaceuticals, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. Similarly, the cinnamyl alcohol scaffold is a recurring feature in natural products with demonstrated biological activities, including anticancer properties.[1] The amalgamation of these two pharmacophores in this compound presents a molecule with a multifaceted therapeutic potential that warrants rigorous scientific inquiry.

Initial assessments suggest a structural similarity to nicotine, pointing towards a potential interaction with nicotinic acetylcholine receptors (nAChRs). This positions this compound as a candidate for investigating neurological conditions and smoking cessation therapies. Furthermore, the known antimicrobial activities of pyridine derivatives and the anticancer effects of cinnamyl compounds suggest that this molecule may harbor a broader spectrum of bioactivity.[1][2] This guide will systematically dissect these possibilities, offering both a theoretical framework and practical methodologies for their exploration.

Chemical Synthesis and Characterization

A robust and reproducible synthesis is the bedrock of any new drug discovery program. For this compound, a common and effective synthetic route is the Claisen-Schmidt condensation. This method involves the base-catalyzed reaction of 3-pyridinecarboxaldehyde with an appropriate ketone or aldehyde to form the corresponding α,β-unsaturated ketone, which is then selectively reduced to the target propenol.

A plausible synthetic approach is outlined below:

Caption: Synthetic pathway for this compound.

Detailed Protocol: Synthesis of this compound

-

Step 1: Claisen-Schmidt Condensation.

-

To a solution of 3-pyridinecarboxaldehyde in ethanol, add an equimolar amount of acetaldehyde.

-

Slowly add an aqueous solution of a strong base, such as sodium hydroxide, while maintaining the reaction temperature at or below room temperature.

-

Stir the reaction mixture for several hours until completion, monitoring by thin-layer chromatography.

-

Neutralize the reaction mixture and extract the product, 3-(3-Pyridyl)-2-propenal, with a suitable organic solvent.

-

Purify the intermediate via column chromatography.

-

-

Step 2: Selective Reduction.

-

Dissolve the purified 3-(3-Pyridyl)-2-propenal in methanol.

-

Cool the solution in an ice bath and add a selective reducing agent, such as sodium borohydride, portion-wise.

-

Allow the reaction to proceed until the starting material is consumed.

-

Quench the reaction, remove the solvent under reduced pressure, and extract the final product, this compound.

-

Purify the product by recrystallization or column chromatography.

-

Characterization of the final compound should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Primary Hypothesized Biological Activity: Interaction with Nicotinic Acetylcholine Receptors

The structural resemblance of this compound to nicotine strongly suggests that its primary biological target may be the nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are integral to synaptic transmission in both the central and peripheral nervous systems.[3][4] Dysregulation of nAChR activity is implicated in a range of neurological disorders, making them a key target for drug discovery.[5][6] It is hypothesized that this compound may act as a modulator of nAChR activity, potentially as a partial agonist or antagonist.

The Nicotinic Acetylcholine Receptor Family

nAChRs are pentameric structures composed of various subunits (α1-10, β1-4, γ, δ, and ε).[6] The specific combination of these subunits dictates the pharmacological and physiological properties of the receptor.[6] For instance, the α4β2 subtype is highly prevalent in the brain and is a key mediator of nicotine dependence, while the α7 subtype is involved in cognitive processes.[7]

Caption: Simplified nAChR activation pathway.

Experimental Workflow for nAChR Activity Assessment

To elucidate the interaction of this compound with nAChRs, a tiered experimental approach is recommended.

Workflow Diagram:

Caption: Experimental workflow for nAChR ligand characterization.

3.2.1. Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity of a compound to a receptor.[8][9] It involves competing the unlabeled test compound (this compound) with a radiolabeled ligand known to bind to the nAChR subtype of interest.

Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing the desired nAChR subtype (e.g., α4β2 or α7) or from brain tissue rich in the target receptor.[5]

-

Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine or [³H]cytisine), and varying concentrations of this compound.[5][8] Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known non-radioactive ligand).

-

Incubation: Incubate the plate at a controlled temperature for a sufficient time to reach equilibrium.[10]

-

Filtration and Washing: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.[10]

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) and subsequently calculate the inhibition constant (Ki) to quantify the binding affinity.

3.2.2. Calcium Imaging Assay

Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or allosteric modulator. Calcium imaging is a high-throughput method to assess the activation of nAChRs, as many subtypes are permeable to Ca²⁺.[7][11]

Protocol: Calcium Imaging Assay

-

Cell Culture and Loading: Culture cells expressing the nAChR subtype of interest on glass-bottom plates. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cells using a fluorescence microscope or a plate reader.

-

Compound Application: Apply varying concentrations of this compound to the cells.

-

Fluorescence Measurement: Record the change in fluorescence over time. An increase in fluorescence indicates an influx of calcium and suggests agonist activity.

-

Antagonist and Modulator Assessment: To test for antagonist activity, pre-incubate the cells with this compound before applying a known nAChR agonist. A reduction in the agonist-induced fluorescence signal would indicate antagonism. To assess for positive allosteric modulation, co-apply the test compound with a sub-maximal concentration of an agonist and look for an enhanced response.

Secondary Potential Biological Activities

Based on its structural components, this compound may possess other biological activities beyond its interaction with nAChRs.

Antimicrobial Activity

Pyridine derivatives are known to exhibit a broad spectrum of antimicrobial activity against both bacteria and fungi.[2][12] The nitrogen atom in the pyridine ring can participate in interactions with microbial enzymes or cell wall components.

Table 1: Potential Antimicrobial Assays

| Assay | Purpose | Principle |

| Broth Microdilution | Determine Minimum Inhibitory Concentration (MIC) | Serial dilutions of the compound are incubated with a standardized inoculum of the microorganism. The MIC is the lowest concentration that inhibits visible growth. |

| Agar Disk Diffusion | Qualitative assessment of antimicrobial activity | A paper disk impregnated with the compound is placed on an agar plate inoculated with the microorganism. The diameter of the zone of growth inhibition is measured. |

| Biofilm Inhibition Assay | Evaluate activity against microbial biofilms | The compound is added to a microbial culture during the biofilm formation phase. The extent of biofilm formation is quantified, typically using crystal violet staining. |

Anticancer Activity

Cinnamyl alcohol and its derivatives have been reported to possess anticancer properties.[1] The proposed mechanisms include the induction of apoptosis and inhibition of cell proliferation.

Table 2: Potential Anticancer Assays

| Assay | Purpose | Principle |

| MTT Assay | Assess cell viability and proliferation | Measures the metabolic activity of cells, which is proportional to the number of viable cells. A reduction in metabolic activity indicates cytotoxicity. |

| Flow Cytometry (Annexin V/PI Staining) | Differentiate between apoptosis and necrosis | Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells, while propidium iodide (PI) stains the DNA of necrotic cells with compromised membranes. |

| Cell Cycle Analysis | Determine the effect on cell cycle progression | Cells are stained with a DNA-binding dye (e.g., PI) and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). |

Toxicology and Safety Assessment

A critical aspect of drug development is the early assessment of a compound's toxicity. In vitro and in vivo toxicity studies are essential to determine a compound's safety profile.[13][14][15]

Table 3: Recommended Initial Toxicity Screens

| Assay Type | Specific Assay | Endpoint Measured |

| In Vitro Cytotoxicity | LDH Release Assay | Cell membrane damage |

| Neutral Red Uptake Assay | Lysosomal integrity | |

| In Vitro Genotoxicity | Ames Test | Mutagenicity in bacteria |

| Micronucleus Test | Chromosomal damage in mammalian cells | |

| In Vivo Acute Toxicity | OECD Test Guideline 423 | Acute oral toxicity in rodents |

Conclusion and Future Directions

This compound stands as a molecule of considerable interest, primarily due to its structural analogy to nicotine and the established bioactivities of its pyridine and cinnamyl alcohol components. This guide has laid out a comprehensive, albeit largely predictive, framework for the systematic investigation of its biological activities. The primary hypothesis centers on its potential as a modulator of nicotinic acetylcholine receptors, a line of inquiry with significant implications for neurological disorders and addiction. The outlined experimental workflows, from initial binding assays to functional and in vivo studies, provide a clear path for validating this hypothesis.

Furthermore, the potential for antimicrobial and anticancer activities should not be overlooked. The modular nature of its synthesis allows for the generation of derivatives, opening avenues for structure-activity relationship (SAR) studies to optimize potency and selectivity for any of these potential therapeutic applications.

The journey to fully characterize this compound is just beginning. It is our hope that this technical guide will serve as a valuable resource and a catalyst for research that will ultimately reveal the full therapeutic potential of this promising molecule.

References

-

Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. Available at: [Link]

-

Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed. Available at: [Link]

-

Nicotinic acetylcholine receptor - Wikipedia. Available at: [Link]

-

Nicotinic acetylcholine receptors (nACh) | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - PubMed Central. Available at: [Link]

-

Nicotinic acetylcholine receptors - Scholarpedia. Available at: [Link]

-

Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Available at: [Link]

-

Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf. Available at: [Link]

-

Video: Cholinergic Receptors: Nicotinic - JoVE. Available at: [Link]

-

In Vitro and in Vivo toxicity Determination for Drug Discovery. Available at: [Link]

-

Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template - PubMed Central. Available at: [Link]

-

An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC - NIH. Available at: [Link]

-

In Vivo and in Vitro Toxicity Studies - Biogem. Available at: [Link]

-

In Vitro Cytotoxicity - Creative Bioarray. Available at: [Link]

-

Radioligand Binding Assay | Gifford Bioscience. Available at: [Link]

-

In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Available at: [Link]

-

Commentary on Pyridine Compounds & its Antimicrobial Activities - Open Access Journals. Available at: [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities - ResearchGate. Available at: [Link]

-

Cinnamaldehyde, Cinnamyl Alcohol, and Cinnamyl Alcohol, the Bioactives of Cinnamomum cassia Exhibit HDAC8 Inhibitory Activity: An In vitro and In silico Study - PMC - NIH. Available at: [Link]

-

Commentary on Pyridine Compounds & its Antimicrobial Activities - Open Access Journals. Available at: [Link]

-

Imaging of intracellular calcium during desensitization of nicotinic acetylcholine receptors of rat chromaffin cells - PMC - NIH. Available at: [Link]

Sources

- 1. Cinnamaldehyde, Cinnamic Acid, and Cinnamyl Alcohol, the Bioactives of Cinnamomum cassia Exhibit HDAC8 Inhibitory Activity: An In vitro and In silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 4. Nicotinic acetylcholine receptors - Scholarpedia [scholarpedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Nicotinic acetylcholine receptors (nACh) | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Imaging of intracellular calcium during desensitization of nicotinic acetylcholine receptors of rat chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. elearning.unite.it [elearning.unite.it]

- 14. biogem.it [biogem.it]

- 15. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]

A-001: A Roadmap for Elucidating the Mechanism of Action of 3-(3-Pyridyl)-2-propen-1-ol

Abstract

3-(3-Pyridyl)-2-propen-1-ol is a novel small molecule with a structure suggestive of significant biological activity. Comprising a pyridine ring, a common pharmacophore in kinase inhibitors, and an allylic alcohol moiety, this compound presents a compelling case for investigation as a modulator of cellular signaling pathways.[1][2][3][4] To date, its mechanism of action remains uncharacterized. This technical guide puts forth a detailed, multi-phase experimental strategy to systematically investigate a primary hypothesis: that this compound functions as a protein kinase inhibitor. The guide provides a logical framework, from broad, unbiased screening to specific target validation and cellular effect confirmation, complete with detailed, field-tested protocols and data interpretation guidelines for researchers in drug discovery and development.

Introduction and Rationale

The quest for novel therapeutic agents often begins with compounds whose structural motifs hint at potential interactions with key biological targets. This compound is one such molecule. The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs, including a significant number of kinase inhibitors where the nitrogen atom often forms a critical hydrogen bond in the ATP-binding pocket of the enzyme.[1][4][5][6] The allylic alcohol functionality adds another layer of chemical reactivity and potential for interaction, possibly serving as a hydrogen bond donor or acceptor, or undergoing metabolic activation.[7][8][9]

Given the high prevalence of pyridyl groups in kinase inhibitors, this guide proposes a primary hypothesis that this compound, hereafter designated A-001, exerts its biological effects through the inhibition of one or more protein kinases. This document outlines a comprehensive and logical workflow designed to test this hypothesis, identify the specific kinase target(s), and characterize the downstream cellular consequences of this inhibition.

Proposed Mechanism of Action: Kinase Inhibition

We hypothesize that A-001 acts as an ATP-competitive inhibitor of a protein kinase. In this model, the pyridine nitrogen of A-001 forms a hydrogen bond with a conserved residue in the "hinge" region of the kinase ATP-binding site, mimicking the interaction of the adenine moiety of ATP. The rest of the molecule would occupy the hydrophobic pocket, with the allylic alcohol potentially forming additional stabilizing interactions. Inhibition of the kinase would block the phosphorylation of its downstream substrate proteins, thereby interrupting a critical signaling pathway that may be implicated in disease pathology, such as cell proliferation or survival.

Figure 1: Proposed mechanism of A-001 as a receptor tyrosine kinase (RTK) inhibitor.

Phase 1: In Vitro Target Identification & Validation

The initial phase focuses on identifying which, if any, protein kinases are inhibited by A-001 and quantifying the potency of this interaction.

Experimental Workflow: In Vitro Screening

The workflow begins with a broad screen to identify potential targets, followed by focused assays to determine the inhibitory potency (IC50) for the most promising candidates.

Figure 2: Workflow for in vitro identification and validation of A-001 kinase targets.

Protocol 1: Broad Kinase Panel Screening

Objective: To perform an unbiased screen of A-001 against a large panel of human kinases to identify potential targets.

Methodology: This protocol is typically outsourced to a specialized contract research organization (CRO).

-

Compound Submission: Prepare a 10 mM stock solution of A-001 in 100% DMSO. Submit the required volume (typically 20-50 µL) to the CRO.

-

Assay Execution: The CRO will perform a single-point inhibition assay, testing A-001 at a standard concentration (e.g., 10 µM) against their kinase panel (e.g., Eurofins DiscoverX KINOMEscan™, Promega Kinase-Glo®).

-

Data Acquisition: The service provides a report detailing the percent inhibition of each kinase's activity relative to a vehicle control (DMSO).

-

Hit Selection: Analyze the data to identify "hits." A common threshold for a primary hit is >70% inhibition at the screening concentration.

Table 1: Hypothetical Kinase Screening Results for A-001 (Top 5 Hits)

| Kinase Target | Gene Symbol | Kinase Family | % Inhibition at 10 µM |

|---|---|---|---|

| Epidermal Growth Factor Receptor | EGFR | Tyrosine Kinase | 98% |

| Vascular Endothelial Growth Factor Receptor 2 | KDR (VEGFR2) | Tyrosine Kinase | 95% |

| Platelet-Derived Growth Factor Receptor Beta | PDGFRB | Tyrosine Kinase | 88% |

| c-Src Tyrosine Kinase | SRC | Tyrosine Kinase | 81% |

| Cyclin-Dependent Kinase 2 | CDK2 | CMGC | 55% |

Protocol 2: In Vitro IC50 Determination

Objective: To determine the potency (IC50 value) of A-001 against the top kinase hits identified in the primary screen. This protocol describes a generic luminescence-based kinase assay.[10][11][12][13][14]

Materials:

-

Recombinant human kinase (e.g., EGFR)

-

Kinase-specific substrate peptide

-

Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP solution

-

A-001 compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well assay plates

Procedure:

-

Compound Dilution: Prepare a serial dilution of A-001 in kinase buffer. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended. Include a DMSO-only control.

-

Kinase Reaction Setup:

-

To each well of a 96-well plate, add 5 µL of the kinase/substrate mixture.

-

Add 2.5 µL of the A-001 serial dilution or DMSO control.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

-

Initiate Reaction: Add 2.5 µL of ATP solution (at a concentration near the Km for the specific kinase) to each well to start the reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.[10]

-

Terminate Reaction & Detect ADP:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Convert luminescence values to percent inhibition relative to the DMSO control. Plot percent inhibition versus the log of A-001 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 2: Hypothetical IC50 Values for A-001 Against Top Kinase Hits

| Kinase Target | IC50 (nM) |

|---|---|

| EGFR | 85 |

| KDR (VEGFR2) | 150 |

| PDGFRB | 450 |

| SRC | 1,200 |

Phase 2: Cellular Target Engagement & Functional Effects

This phase aims to confirm that A-001 can enter cells, engage its intended target, and produce a measurable biological effect. We will proceed using EGFR as the primary target based on the hypothetical in vitro data.

Protocol 3: Western Blot Analysis of Target Phosphorylation

Objective: To determine if A-001 inhibits the phosphorylation of EGFR and its downstream substrates in a cellular context.[15][16][17][18]

Materials:

-

A431 cell line (human epidermoid carcinoma, overexpresses EGFR)

-

Complete growth medium (e.g., DMEM + 10% FBS)

-

Human EGF (Epidermal Growth Factor)

-

A-001 compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[15]

-

Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-ERK1/2, anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

Procedure:

-

Cell Culture and Treatment:

-

Seed A431 cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 12-16 hours.

-

Pre-treat cells with varying concentrations of A-001 (e.g., 0.1, 1, 10 µM) or DMSO vehicle for 2 hours.

-

-

Stimulation: Stimulate the cells with 100 ng/mL EGF for 10 minutes to induce EGFR phosphorylation. Include an unstimulated control.

-

Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with 100 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel and separate by electrophoresis.[16]

-

Transfer the separated proteins to a PVDF membrane.

-